Compound Description: AM411 is a potent and long-acting CB1 receptor agonist. [] It has been studied for its potential in understanding efficacy-related differences among CB1 ligands and mechanistic commonalities between cannabinoid and non-cannabinoid drugs. []
Compound Description: AM4054 is a CB1 receptor agonist. [] It demonstrates a moderate rightward shift in its ED50 value during chronic CB1 agonist treatment compared to AM411. []
Compound Description: WIN55,212.2 is a potent aminoalkylindole that acts as a CB1 and CB2 receptor agonist. [][2][4] It exhibits moderate efficacy as an agonist in both adenylyl cyclase inhibition and arrestin recruitment assays. [] WIN55,212.2 has been investigated for its potential in inducing apoptosis in mantle cell lymphoma cells. [] Additionally, it has been shown to mimic the effects of orexin A in inducing antinociception via CB1 receptor activation. []
Compound Description: Methanandamide is an endocannabinoid and an agonist at both CB1 and CB2 receptors. [][2][3] It displays a G-protein bias with no arrestin recruitment. [] Methanandamide, along with Win55,212-2, has demonstrated the ability to induce apoptosis in mantle cell lymphoma cells through a pathway involving ceramide accumulation and p38 MAPK activation. []
Compound Description: SR141716A, also known as Rimonabant, is a selective CB1 receptor antagonist. [][5] It has been shown to block the antihyperalgesic effects of FAAH inhibition in inflammatory pain models. []
Compound Description: SR144528 is a selective CB2 receptor antagonist. [][5] It has been found to block the anti-inflammatory effects of FAAH inhibition in a mouse model of inflammatory pain. []
Compound Description: CP55940 is a non-classical cannabinoid agonist that exhibits high potency at both the canonical (adenylyl cyclase inhibition) and non-canonical (arrestin recruitment) pathways of the CB2 receptor. []
Relevance: CP55940's high potency at both CB2 receptor signaling pathways distinguishes it from many other cannabinoids that display functional selectivity. [] This characteristic makes CP55940 a valuable tool for studying the full spectrum of CB2 receptor activation. In contrast, the target compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide's potential selectivity for specific cannabinoid receptor signaling pathways and its subsequent functional outcomes remain to be determined.
(6aR,10aR)-1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene (L759633) and (6aR,10aR)-3-(1,1-Dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-1-methoxy-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran (L759656)
Compound Description: L759633 and L759656 are classic cannabinoid ligands that demonstrate no efficacy in inhibiting adenylyl cyclase. []
Relevance: The lack of efficacy displayed by L759633 and L759656 in a key CB2 receptor signaling pathway highlights the diversity of functional responses elicited by different cannabinoid ligands. [] This finding emphasizes the need to investigate the pharmacological profile of the target compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide to understand its specific interactions with cannabinoid receptors and their downstream consequences.
Compound Description: AM1710 is a cannabilactone that displays similar efficacy to CP55940 in inhibiting adenylyl cyclase, although with lower potency. []
Relevance: Although less potent than CP55940, AM1710's comparable efficacy in inhibiting adenylyl cyclase suggests its potential as a CB2 receptor agonist. [] Comparing the efficacy and potency of AM1710 to the target compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide in similar assays could provide valuable insights into the target compound's pharmacological profile and potential therapeutic applications.
Compound Description: UR144 is an aminoalkylindole that displays arrestin bias with no significant inhibition of adenylyl cyclase at the CB2 receptor. []
Relevance: UR144's preference for arrestin recruitment over G-protein signaling pathways highlights the complexity of CB2 receptor pharmacology and the potential for biased agonism. [] Investigating whether the target compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibits similar biased agonism at CB2 receptors could be crucial for understanding its specific therapeutic potential and potential side effects.
Compound Description: SR144258 is a diarylpyrazole antagonist that acts as an inverse agonist in both adenylyl cyclase and arrestin recruitment assays at the CB2 receptor. []
Relevance: SR144258's inverse agonist activity at both CB2 receptor signaling pathways contrasts with the agonist profile of compounds like CP55940 and WIN55,212-2. [] This distinction underscores the importance of investigating the target compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide's specific effects on CB2 receptor signaling to determine its therapeutic potential and potential for opposite effects compared to known agonists.
6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630) and N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)
Compound Description: AM630 is an aminoalkylindole, and JTE907 is a carboxamide. Both compounds act as inverse agonists in adenylyl cyclase assays but exhibit low efficacy as agonists in arrestin recruitment assays at the CB2 receptor. []
Relevance: AM630 and JTE907's unique profile of being inverse agonists at one CB2 receptor signaling pathway and partial agonists at another highlights the complexity of ligand interactions with this receptor. [] This complexity underscores the need for in-depth pharmacological characterization of the target compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide to understand its specific actions on CB2 receptor signaling pathways and potential therapeutic implications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.